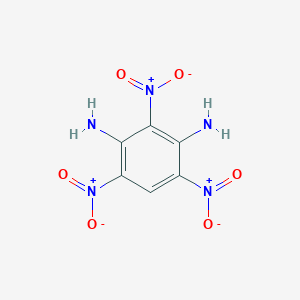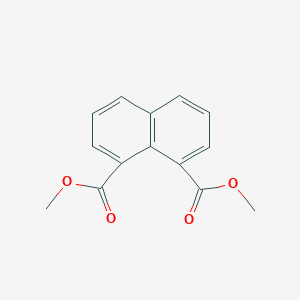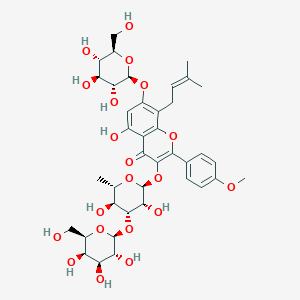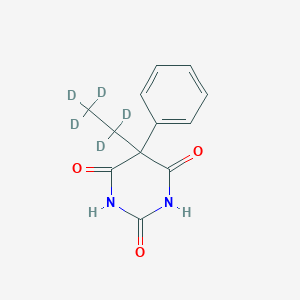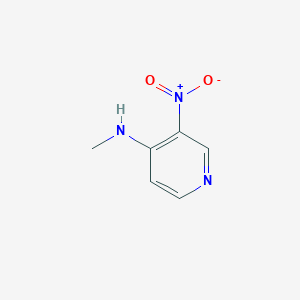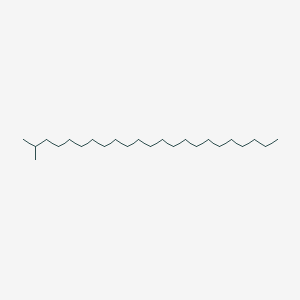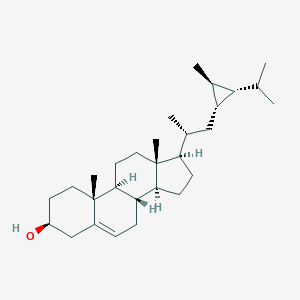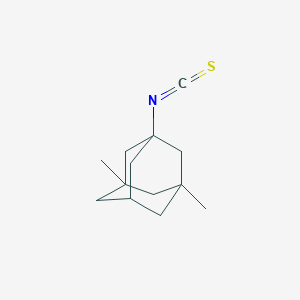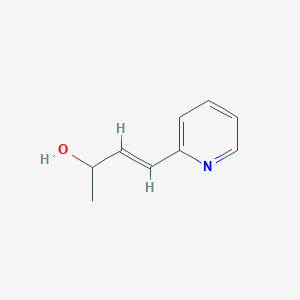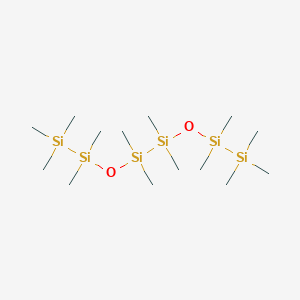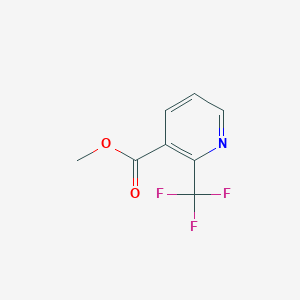
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole, also known as AB-DP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. AB-DP is a five-membered ring containing a phosphorus atom, nitrogen atom, and two carbon atoms. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride.
作用机制
The mechanism of action of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of enzymes such as DNA polymerase and ribonucleotide reductase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. In terms of physiological effects, this compound has been shown to have cytotoxic effects on cancer cells, which can lead to cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole in lab experiments is its high yield and purity, which makes it a reliable and consistent reagent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
未来方向
There are several future directions for the study of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the optimization of its structure to improve its potency and selectivity towards cancer cells. Another potential direction is the study of its catalytic properties, which could lead to the development of new catalytic systems for various chemical reactions. Finally, the study of this compound's potential as a building block for novel materials could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride. This compound has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential as an anticancer agent, its catalytic properties, and its potential as a building block for novel materials.
合成方法
The synthesis of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole involves the reaction of tert-butylamine with phosphorus trichloride to form tert-butylphosphine. This intermediate is then reacted with acetyl chloride to produce this compound. The reaction is typically carried out under an inert atmosphere and in the presence of a catalyst such as triethylamine. The yield of the reaction is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. In catalysis, this compound has been shown to be an effective ligand for transition metal complexes, which can be used in various catalytic reactions. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
属性
CAS 编号 |
137152-47-7 |
|---|---|
分子式 |
C8H13N2OP |
分子量 |
184.18 g/mol |
IUPAC 名称 |
1-(5-tert-butyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H13N2OP/c1-6(11)10-9-7(5-12-10)8(2,3)4/h5H,1-4H3 |
InChI 键 |
XCIMRLFDKKYEQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
规范 SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
同义词 |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



